3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
Formation of the Coumarin Core: The initial step involves the formation of the coumarin core through a Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Substitution Reactions: The next step involves introducing the 4-methylphenyl and 2-oxoethoxy groups through substitution reactions. This can be achieved using appropriate halides and base catalysts.
Cyclization: The final step involves cyclization to form the benzo[c]chromen-6-one core. This step may require specific conditions such as elevated temperatures and the presence of a cyclization agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various molecular targets. For instance, it may inhibit enzymes involved in critical biological pathways or bind to specific receptors, thereby modulating cellular functions. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-methyl-6H-benzo[c]chromen-6-one: Similar structure but with a methoxy group instead of a methyl group.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another coumarin derivative with different substituents.
Uniqueness
The unique combination of substituents in 3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one gives it distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-14-7-9-16(10-8-14)19(24)13-26-20-11-15(2)12-21-22(20)17-5-3-4-6-18(17)23(25)27-21/h7-12H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAKQPPOAJYVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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